

Physical properties of 1H-Indol-2-amine hydrochloride (melting point, solubility)

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Compound of Interest

Compound Name: 1H-Indol-2-amine hydrochloride

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Technical Guide: Physicochemical Properties of 1H-Indol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **1H-Indol-2-amine hydrochloride**, a key intermediate in the synthesis of various biologically active indole-based compounds. This document details its melting point and solubility characteristics, providing standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **1H-Indol-2-amine hydrochloride** are crucial for its handling, formulation, and application in further chemical synthesis and biological screening.

Data Presentation

The quantitative physical data for **1H-Indol-2-amine hydrochloride** is summarized in the table below. It is important to note that while melting point data is available from multiple sources, specific quantitative solubility data is not widely published. The solubility is generally described qualitatively.

Physical Property	Value	Solvents for Solubility
Melting Point	215-224 °C (with decomposition)	Water: Soluble
Polar Organic Solvents: Soluble		
Ethanol: Information not available		
DMSO (Dimethyl Sulfoxide): Information not available		

Experimental Protocols

Detailed methodologies for the determination of the physical properties of **1H-Indol-2-amine hydrochloride** are outlined below. These protocols are based on standard laboratory practices for organic compounds and hydrochloride salts.

Melting Point Determination

The melting point of an organic solid can be determined by observing the temperature range over which the substance transitions from a solid to a liquid. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.[1] Impurities can lead to a depression and broadening of the melting point range.[1][2]

Protocol: Capillary Method using a Melting Point Apparatus

- **Sample Preparation:** A small amount of finely powdered, dry **1H-Indol-2-amine hydrochloride** is packed into a capillary tube to a height of 2-3 mm.[1][3] The tube is then tapped gently to ensure tight packing.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[1] For an unknown compound, a

preliminary rapid heating can be performed to determine an approximate melting range.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

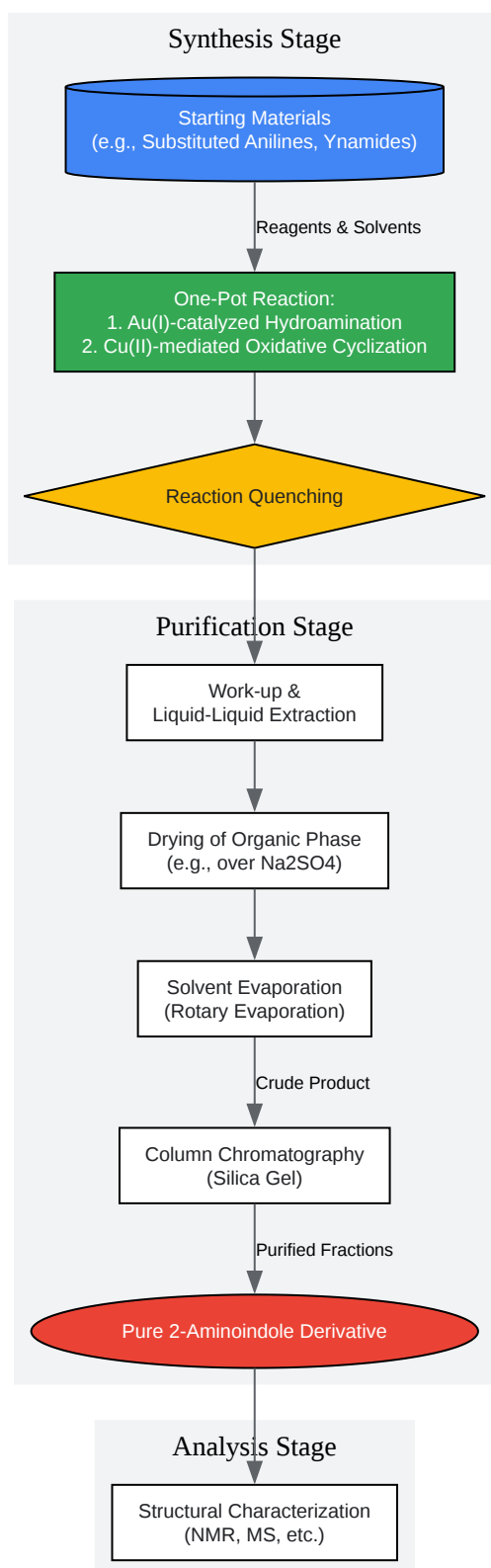
The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.^{[4][5][6]} This method involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Protocol: Shake-Flask Method

- Sample Preparation: An excess amount of **1H-Indol-2-amine hydrochloride** is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: The vials are sealed and placed in a mechanical shaker or agitator at a constant temperature (e.g., 25°C or 37°C).^[4] The samples are agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.^[4]
- Phase Separation: After agitation, the samples are allowed to stand to permit the settling of undissolved solids. The suspension is then centrifuged or filtered (using a syringe filter, for example) to separate the saturated solution from the excess solid.^[5]
- Quantification: The concentration of **1H-Indol-2-amine hydrochloride** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or another appropriate spectroscopic technique.^{[5][7]}
- Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Mandatory Visualization

To illustrate a relevant experimental process, the following diagram outlines a generalized workflow for the synthesis and purification of 2-aminoindole derivatives, a class of compounds for which **1H-Indol-2-amine hydrochloride** is a key precursor.



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Workflow for the Synthesis and Purification of 2-Aminoindoles.

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